Ethyl[2-(piperidin-2-yl)propyl]amine
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Overview
Description
Ethyl[2-(piperidin-2-yl)propyl]amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves photochemical methods to obtain bicyclic piperidinones from dienes via intramolecular cycloaddition, which can then be reduced to piperidines .
Industrial Production Methods: Industrial production often employs multicomponent reactions and amination processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl[2-(piperidin-2-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, which can exhibit different pharmacological activities .
Scientific Research Applications
Ethyl[2-(piperidin-2-yl)propyl]amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as an active pharmaceutical ingredient in drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl[2-(piperidin-2-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as inhibition of tumor growth or reduction of inflammation .
Comparison with Similar Compounds
Piperidine: A simpler analog with a wide range of pharmacological activities.
Piperidinone: A related compound with different oxidation states and reactivity.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological properties.
Uniqueness: Ethyl[2-(piperidin-2-yl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-3-11-8-9(2)10-6-4-5-7-12-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
LDURJYMBEVSMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)C1CCCCN1 |
Origin of Product |
United States |
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